molecular formula C22H25NO2 B12939028 [4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-09-5

[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid

Cat. No.: B12939028
CAS No.: 88561-09-5
M. Wt: 335.4 g/mol
InChI Key: VFWJLEZAOBNSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a hexyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole ring followed by the introduction of the hexyl group and the phenylacetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hexyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

    Acylation: The phenylacetic acid moiety can undergo acylation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

    Acylation: Acyl chlorides or anhydrides are used in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

    Acylation: Esters or amides of phenylacetic acid.

Scientific Research Applications

2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenylacetic acid moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    2-Phenylindole: Lacks the hexyl group but shares the indole and phenyl moieties.

    1-Hexyl-2-phenylindole: Similar structure but without the acetic acid moiety.

Uniqueness

2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is unique due to the combination of the hexyl group, indole ring, and phenylacetic acid moiety. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

88561-09-5

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(1-hexylindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C22H25NO2/c1-2-3-4-7-14-23-20-9-6-5-8-19(20)16-21(23)18-12-10-17(11-13-18)15-22(24)25/h5-6,8-13,16H,2-4,7,14-15H2,1H3,(H,24,25)

InChI Key

VFWJLEZAOBNSGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.